6-Bromo-2,3-dihydrobenzofuran-5-ol: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
6-Bromo-2,3-dihydrobenzofuran-5-ol: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) is a highly versatile, halogenated bicyclic building block frequently utilized in advanced organic synthesis and medicinal chemistry. The unique structural topology—a fused dihydrofuran ring coupled with an electron-donating phenolic hydroxyl group—imparts distinct electronic and steric properties. The strategic placement of the bromine atom at the C-6 position unlocks a myriad of cross-coupling opportunities, making it a critical intermediate in the development of allosteric modulators for central nervous system (CNS) targets, notably the M4 muscarinic acetylcholine receptor (mAChR) [1].
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-proven protocols for its downstream functionalization.
Physicochemical and Structural Profiling
Understanding the baseline physicochemical properties of 6-Bromo-2,3-dihydrobenzofuran-5-ol is essential for predicting its behavior in both synthetic workflows and biological environments [2]. The presence of the bromine atom significantly increases the lipophilicity (LogP) compared to the unhalogenated precursor, while the hydroxyl group maintains a moderate polar surface area (PSA) suitable for CNS penetration.
Table 1: Physicochemical Properties of 6-Bromo-2,3-dihydrobenzofuran-5-ol
| Property | Value |
| CAS Number | 40492-53-3 |
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol |
| Melting Point | 115 – 117 °C |
| Boiling Point (Predicted) | 288.7 ± 40.0 °C |
| Density (Predicted) | 1.731 ± 0.06 g/cm³ |
| Topological Polar Surface Area (PSA) | 29.46 Ų |
| LogP (Predicted) | 2.0896 |
Causality Insight: The relatively high density and melting point are characteristic of brominated aromatics, driven by the heavy halogen atom and strong intermolecular hydrogen bonding facilitated by the C-5 hydroxyl group.
Structural and Mechanistic Insights: Regioselectivity
The synthesis of 6-Bromo-2,3-dihydrobenzofuran-5-ol relies on the electrophilic aromatic bromination of 2,3-dihydrobenzofuran-5-ol. The regioselectivity of this transformation is dictated by a combination of electronic activation and steric hindrance:
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Electronic Effects: The C-5 hydroxyl group is a strong ortho/para directing group. The oxygen atom of the fused dihydrofuran ring (at C-1) also donates electron density via resonance, further activating the aromatic system toward electrophilic attack.
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Steric Hindrance: While both the C-4 and C-6 positions are ortho to the hydroxyl group, the C-4 position is sterically encumbered by the adjacent methylene group (C-3) of the non-planar dihydrofuran ring. Consequently, the electrophilic attack of the bromonium ion occurs almost exclusively at the less hindered C-6 position.
Experimental Protocol: Regioselective Bromination
To achieve high yields and prevent over-bromination, N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂). NBS provides a controlled, low steady-state concentration of electrophilic bromine, ensuring a clean reaction profile.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 2,3-dihydrobenzofuran-5-ol in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath to suppress oxidative side reactions.
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Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Causality: Maintaining the temperature at 0 °C is vital to prevent di-bromination and preserve strict regioselectivity.
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Reaction Monitoring (Self-Validating Step): Stir the mixture at 0 °C for 1–2 hours. The reaction is monitored via LC-MS. The disappearance of the starting material peak and the emergence of a single major product mass ( [M+H]+≈215/217 exhibiting the classic 1:1 isotopic pattern of bromine) validate reaction completion.
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Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This step immediately reduces any unreacted electrophilic bromine species to inert bromide, halting the reaction and preventing downstream oxidative degradation during workup.
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Workup and Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure 6-Bromo-2,3-dihydrobenzofuran-5-ol as an off-white solid.
Caption: Regioselective electrophilic bromination workflow for 6-Bromo-2,3-dihydrobenzofuran-5-ol.
Downstream Reactivity and Applications in Drug Discovery
The orthogonal reactivity of the C-6 bromine and the C-5 hydroxyl group makes this compound an ideal bifunctional scaffold for complex drug discovery programs.
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C-6 Bromine Reactivity (Transition-Metal Catalysis): The aryl bromide is highly amenable to palladium-catalyzed cross-coupling reactions. As documented in patent literature (e.g., WO2017112719A1), this scaffold is utilized in Suzuki-Miyaura and Negishi couplings to install complex aryl, heteroaryl, or alkyl substituents at the C-6 position [1]. These elaborations are critical for synthesizing 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, which act as potent allosteric modulators of the M4 mAChR, offering therapeutic potential for Alzheimer's disease and schizophrenia.
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C-5 Hydroxyl Reactivity: The phenolic OH can be readily alkylated using alkyl halides and a mild base (e.g., K₂CO₃ in DMF) to form ethers. Alternatively, it can be converted into a triflate (-OTf) using trifluoromethanesulfonic anhydride (Tf₂O) and pyridine. The resulting triflate can serve as a secondary electrophilic site for sequential cross-coupling reactions, allowing for exhaustive functionalization of the aromatic core.
Caption: Divergent downstream functionalization pathways of 6-Bromo-2,3-dihydrobenzofuran-5-ol.
References
- Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL
